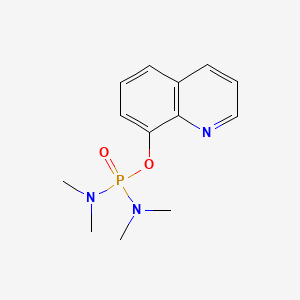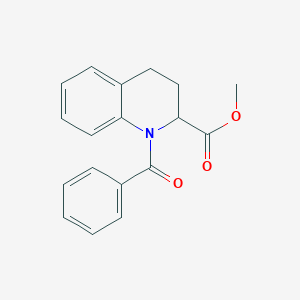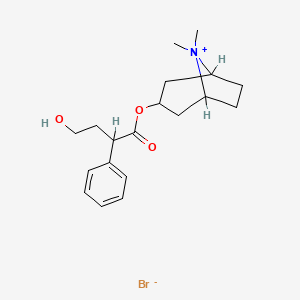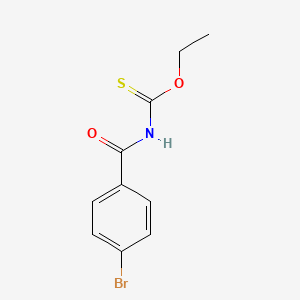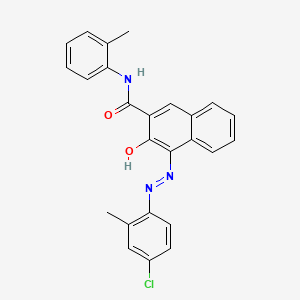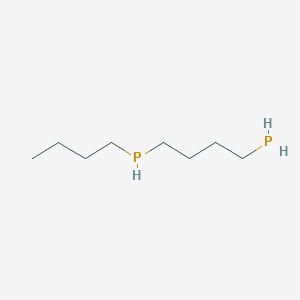
Butyl(4-phosphanylbutyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(4-phosphanylbutyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a butyl chain. This compound is part of a broader class of organophosphorus compounds known for their versatility in various chemical reactions and applications. Tertiary phosphines, including this compound, are notable for their ability to act as ligands in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(4-phosphanylbutyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of butylmagnesium bromide with chlorophosphine can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs transition-metal-catalyzed methods. Rhodium, ruthenium, or iridium catalysts are used in hydroarylation, hydrosilylation, or hydroborylation reactions to produce a wide range of phosphine ligands .
Análisis De Reacciones Químicas
Types of Reactions
Butyl(4-phosphanylbutyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl(4-phosphanylbutyl)phosphane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Butyl(4-phosphanylbutyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals and modulation of their electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Butyl(4-phosphanylbutyl)phosphane include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tributylphosphine .
Uniqueness
What sets this compound apart is its specific butyl chain structure, which can influence its steric and electronic properties, making it suitable for particular catalytic applications that require specific ligand environments .
Propiedades
Número CAS |
66192-78-7 |
|---|---|
Fórmula molecular |
C8H20P2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
butyl(4-phosphanylbutyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-2-3-7-10-8-5-4-6-9/h10H,2-9H2,1H3 |
Clave InChI |
KXIIIIIDTIEIRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCPCCCCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


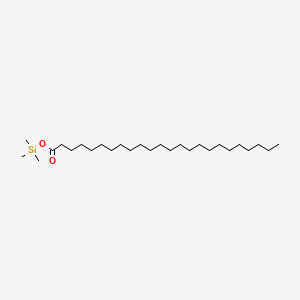

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
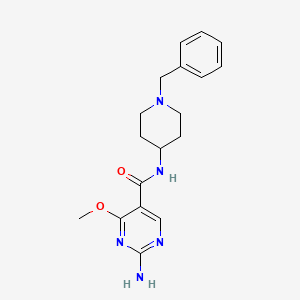
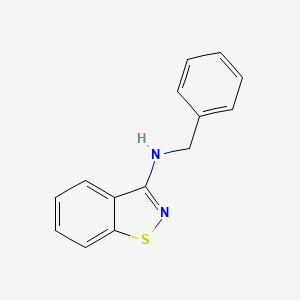
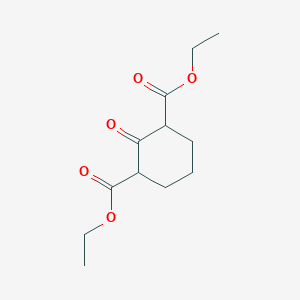
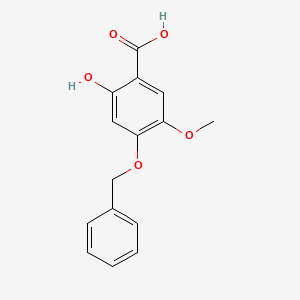
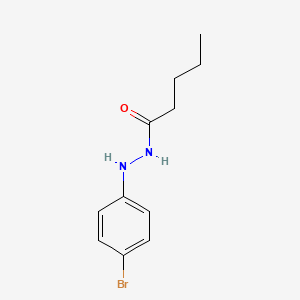
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
